5,7-Dimethylisoindolin-1-one
Overview
Description
5,7-Dimethylisoindolin-1-one is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2012. It is used in research and is a part of the heterocyclic building blocks1.
Synthesis Analysis
The synthesis of dimethylisoindolinones has been achieved from 2-halo-N-isopropyl-N-alkylbenzamide substrates and KOtBu by the selective C–C coupling of an unreactive tertiary sp3 C–H bond3. The reaction shows excellent selectivity toward a tertiary sp3 C–H bond over primary or sec C–H bond3. Moreover, biaryl C–C coupling along with alkyl–aryl C–C coupling can be achieved in one pot using dihalobenzamides for the synthesis of biaryl 5-phenylisoindolin-1-ones3.
Molecular Structure Analysis
The molecular structure of 5,7-Dimethylisoindolin-1-one is available on PubChem2. For a more detailed analysis, molecular modeling studies have been conducted with a series of isoindolin-1-one derivatives4.
Chemical Reactions Analysis
The reaction for the synthesis of dimethylisoindolinones proceeds via a radical pathway in which the aryl radical translocates via 1,5-hydrogen atom transfer (HAT), forming a tertiary alkyl carbon-centered radical3. The generated tertiary alkyl radical could attack the benzamide ring in a 5-exo/endo-trig manner followed by the release of an electron and a proton, leading to a five-membered isoindolinone ring3.
Physical And Chemical Properties Analysis
5,7-Dimethylisoindolin-1-one is a solid at room temperature and should be stored in a dry place between 2-8°C1. The boiling point and other physical properties are not specified1.Scientific Research Applications
Antiviral Activities
- Scientific Field : Pharmacology and Virology
- Application Summary : Isoindolin-1-ones have been found to exhibit significant antiviral activities. Specifically, they have been isolated from the stems of Nicotiana tabacum and tested for their anti-Tobacco Mosaic Virus (anti-TMV) activities .
- Methods of Application : The compounds were isolated from the stems of a mutant N. tabacum and tested for their anti-TMV activities. The compounds were also tested for their anti-rotavirus activities .
- Results : Compounds 1, 3, and 4 exhibited high anti-TMV activities at concentrations of 20 μM with inhibition rates of 48.6%, 42.8%, and 71.5%, respectively. These rates are higher than the inhibition rate of the positive control (33.2%). Compound 4 also exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 .
Biological Potential of Indole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole derivatives, including isoindolin-1-ones, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Ultrasonic-assisted Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Isoindolin-1-ones can be synthesized from 3-alkylidenephtalides under ultrasonic irradiation . This method is known for its group tolerance, high efficiency, and yields .
- Methods of Application : The synthesis involves the use of ultrasonic irradiation, which is a type of sound energy that’s used to speed up chemical reactions .
- Results : The result is a small library of 3-hydroxyisoindolin-1-ones .
Biological Potential of Indole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole derivatives, including isoindolin-1-ones, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Ultrasonic-assisted Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Isoindolin-1-ones can be synthesized from 3-alkylidenephtalides under ultrasonic irradiation . This method is known for its group tolerance, high efficiency, and yields .
- Methods of Application : The synthesis involves the use of ultrasonic irradiation, which is a type of sound energy that’s used to speed up chemical reactions .
- Results : The result is a small library of 3-hydroxyisoindolin-1-ones .
Biological Potential of Indole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole derivatives, including isoindolin-1-ones, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Safety And Hazards
The safety and hazards of 5,7-Dimethylisoindolin-1-one are not well-documented in the literature. It is recommended to handle this compound with care and use appropriate personal protective equipment.
Future Directions
The future directions of 5,7-Dimethylisoindolin-1-one research are not well-documented in the literature. However, given its unique structure and synthesis process, it may have potential applications in the development of new chemical reactions and compounds.
Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to the relevant safety data sheets and consult with a knowledgeable professional for specific applications.
properties
IUPAC Name |
5,7-dimethyl-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-7(2)9-8(4-6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCYSCIUMTCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CNC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574285 | |
Record name | 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylisoindolin-1-one | |
CAS RN |
66241-38-1 | |
Record name | 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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